三乙二醇双(2-乙基己酸酯)

描述

Triethylene Glycol Bis (2-EthylHexanoate), also known as TEG-EH, is a plasticizer that is compatible with PVC and PVB resins . It offers low color, low viscosity, and low volatility during processing . The low viscosity makes TEG-EH particularly suitable for use in plastisols to improve the processing characteristics .

Synthesis Analysis

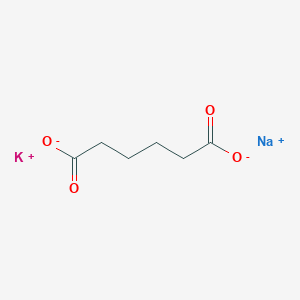

The synthesis of Triethylene Glycol Bis (2-EthylHexanoate) involves a process called transesterification of methyl-2-ethylhexanoate with triethylene glycol . In this process, methyl-2-ethylhexanoate is combined with triethylene glycol to form a mixture. This mixture is then heated in the presence of a catalyst to form a second mixture comprising methanol and triethylene glycol di-2-ethylhexanoate . Methanol is separated from the second mixture to yield triethylene glycol di-2-ethylhexanoate . Suitable catalysts for this process include Na 2 CO 3, Cs 2 CO 3, K 2 CO 3, Rb 2 CO 3, sodium methoxide, or titanium isopropoxide .Molecular Structure Analysis

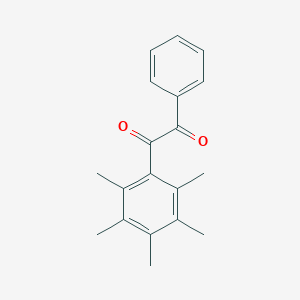

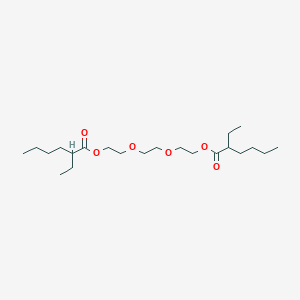

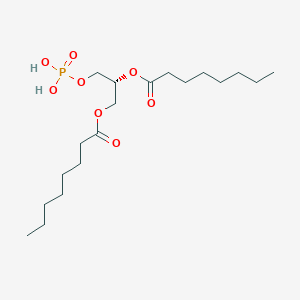

The molecular formula of Triethylene Glycol Bis (2-EthylHexanoate) is C22H42O6 . The IUPAC name is 2- [2- [2- (2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate .Physical And Chemical Properties Analysis

Triethylene Glycol Bis (2-EthylHexanoate) has a molecular weight of 402.6 g/mol . It is a fatty acid ester .科学研究应用

Solvent for Organic Compound Synthesis

Triethylene glycol bis(2-ethylhexanoate) is used as a solvent in the synthesis of organic compounds . It helps to dissolve the reactants, allowing them to interact and react with each other more efficiently.

Plasticizer for Polymers

This compound acts as a plasticizer for polymers . A plasticizer is a substance that is added to a material to make it softer and more flexible, to increase its plasticity, to decrease its viscosity, or to decrease friction during its handling in manufacture.

Lubricant for Mechanical Systems

Triethylene glycol bis(2-ethylhexanoate) is also used as a lubricant for mechanical systems . It reduces friction between moving parts, helping to prevent wear and tear and improve the efficiency of the mechanical systems.

Additive in Pharmaceuticals

It has been used as an additive in the production of pharmaceuticals . As an additive, it can improve the properties of the pharmaceutical product, such as its stability, efficacy, or delivery method.

Additive in Cosmetics

Similar to its use in pharmaceuticals, Triethylene glycol bis(2-ethylhexanoate) is also used as an additive in cosmetics . It can enhance the texture, scent, or other properties of the cosmetic product.

Component in Geopolymers

In a study on geopolymers, GC/MS analysis revealed the presence of Triethylene glycol bis(2-ethylhexanoate) in automotive glass waste (AGW) and geopolymers . The concentration varied according to the size of the fractions used. Preliminary compressive-strength tests have shown the promising potential of AGW-Geopolymers .

安全和危害

未来方向

Triethylene Glycol Bis (2-EthylHexanoate) is usually blended with other plasticizers in PVC . For PVB resins, it offers low viscosity for ease of compounding and low color for excellent clarity in automotive and residential and commercial window applications . This suggests that it may continue to be used in these applications in the future.

作用机制

Target of Action

Triethylene glycol bis(2-ethylhexanoate) is primarily used as a plasticizer . Its primary targets are polyvinyl butyral (PVB) and synthetic rubber . These materials are used in a variety of applications, including safety glass, adhesives, and sealants .

Mode of Action

Triethylene glycol bis(2-ethylhexanoate) interacts with its targets by increasing their flexibility and workability . It achieves this by embedding itself between the polymer chains of the target materials, increasing the distance between them and thereby reducing the intermolecular forces. This results in an increase in the material’s flexibility and a decrease in its melting temperature .

Biochemical Pathways

It is known that the compound is synthesized through a reaction between2-ethylhexanol and triethylene glycol . The low-boiling methanol produced during this reaction is continuously removed to drive the reaction to completion .

Result of Action

The primary result of triethylene glycol bis(2-ethylhexanoate)'s action is the improvement of the processing characteristics of plastisols . It enhances the low-temperature performance and reduces the volatility of its target materials . This makes the materials more durable and easier to work with, enhancing their utility in various applications.

Action Environment

Environmental factors can influence the action, efficacy, and stability of triethylene glycol bis(2-ethylhexanoate). For instance, the compound is used in both indoor and outdoor environments, where it may be exposed to varying temperatures and humidity levels . Despite these varying conditions, the compound remains effective due to its low volatility and stability . Like all chemicals, it should be handled with care to avoid skin contact and inhalation .

属性

IUPAC Name |

2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-5-9-11-19(7-3)21(23)27-17-15-25-13-14-26-16-18-28-22(24)20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQDZJMEHSJOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026564 | |

| Record name | Triethylene glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Triethylene glycol bis(2-ethylhexanoate) | |

CAS RN |

94-28-0 | |

| Record name | Eastman TEG-EH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol di(2-ethylhexoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedioxydiethyl bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE16EV367Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Triethylene Glycol Bis(2-ethylhexanoate) in material science?

A1: TEGB is widely employed as a plasticizer, particularly in polymer chemistry. Research indicates its use in enhancing the flexibility and processability of polymers like Polyvinyl Butyral (PVB) [, , ] and Polyvinyl Chloride (PVC) []. Notably, TEGB plays a crucial role in recycling initiatives involving PVB waste from sources like windshields [, ].

Q2: How does Triethylene Glycol Bis(2-ethylhexanoate) influence the mechanical properties of PVB?

A2: Studies reveal that incorporating TEGB as a plasticizer in PVB formulations leads to improved flexibility and processability [, ]. Researchers have investigated the optimal processing conditions for plasticized PVB, examining its thermal properties and comparing it to plasticized PVC []. This research is crucial for determining suitable non-degradable processing conditions applicable to both polymers, potentially paving the way for efficient recycling methods.

Q3: Has Triethylene Glycol Bis(2-ethylhexanoate) been identified as a potential allergen?

A3: Yes, a study highlighted an instance where TEGB, present in a spectacle frame, was identified as a new contact allergen [, ]. This finding underscores the importance of considering potential allergenic responses when utilizing TEGB in products that come into direct contact with skin.

Q4: Beyond plasticizers, are there other applications for TEGB?

A4: Interestingly, research has explored the presence and potential impact of TEGB in geopolymers. Specifically, a study investigating the use of automotive glass waste (AGW) in geopolymers detected TEGB in both the AGW and the resulting geopolymer composites []. While the study primarily focused on AGW as an alternative aggregate, the presence of TEGB raises questions about its potential role and influence within the geopolymer matrix. Further investigation is needed to fully understand its implications in this context.

Q5: What analytical techniques are employed to study Triethylene Glycol Bis(2-ethylhexanoate)?

A5: Several analytical techniques have been used to characterize and study TEGB in various research contexts:

- Gas Chromatography/Mass Spectrometry (GC/MS): This technique was employed to identify and quantify TEGB in geopolymers containing automotive glass waste [].

- Fourier Transform Infrared Spectrometry (FTIR): FTIR analysis was utilized to confirm the formation of geopolymer bonds in the presence of TEGB []. Additionally, FTIR is commonly used for characterizing the structure of plasticized polymers.

- Solid-State Nuclear Magnetic Resonance (NMR): NMR techniques can be employed to investigate the chain dynamics and interactions of TEGB within polymer matrices, providing insights into its plasticizing effects [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

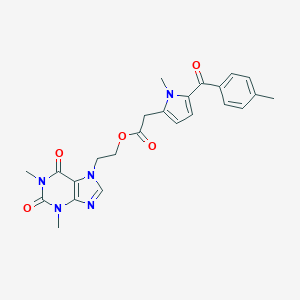

![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)

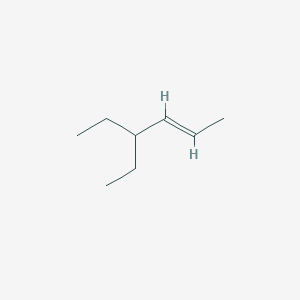

![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)

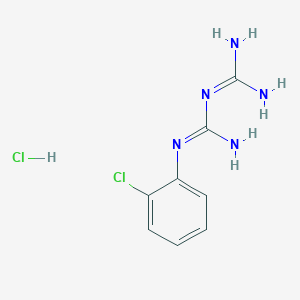

![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)